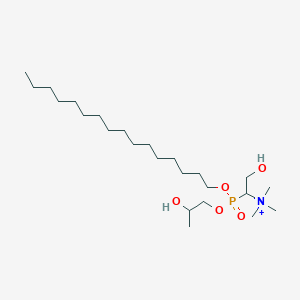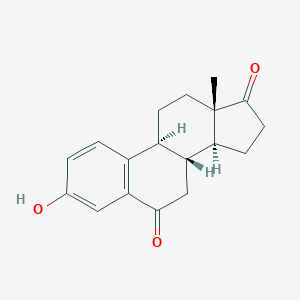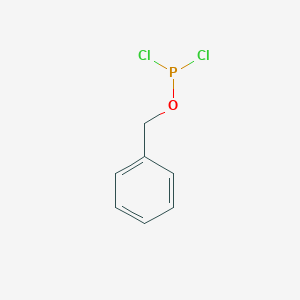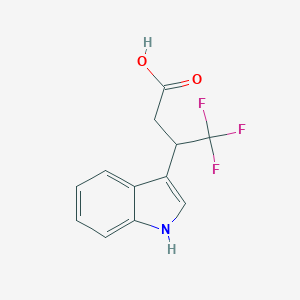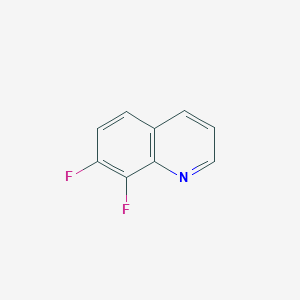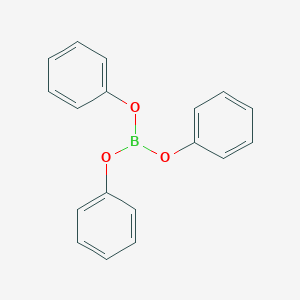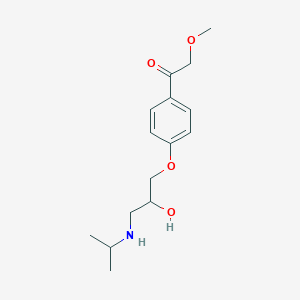
1-(4-(2-Hidroxi-3-(isopropilamino)propoxi)fenil)-2-metoxiethanona
Descripción general
Descripción
“1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone” is a chemical compound with the molecular formula C14H21NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient chiral synthesis of a related compound was detected by 1H NMR, 13C NMR, and MS, and the enantiomeric excess was determined by chiral HPLC analysis . Another synthesis involved a Friedel-Crafts reaction with acetyl chloride in the presence of a Lewis acid .Aplicaciones Científicas De Investigación
Estándar de Química Analítica
Este compuesto puede servir como un estándar analítico para la determinación de analitos en diversas muestras. Es particularmente útil en muestras de agua ambiental, muestras de aguas residuales y muestras biológicas de humanos y animales. Diferentes técnicas de cromatografía pueden utilizar este compuesto para calibrar el equipo y garantizar mediciones precisas .
Safety and Hazards
Specific safety and hazard information for this compound is not available in the retrieved sources. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Beta-1 adrenergic receptor . This receptor plays a crucial role in the regulation of heart function. It is predominantly found in the heart and is responsible for mediating the effects of adrenaline and noradrenaline, which are key players in the body’s “fight or flight” response .
Mode of Action
This compound acts as a beta-adrenergic antagonist , also known as a beta-blocker . It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . By binding to the Beta-1 adrenergic receptors in the heart and vascular smooth muscle, it inhibits the effects of catecholamines epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and both systolic and diastolic blood pressure .
Biochemical Pathways
The compound’s action on the Beta-1 adrenergic receptor affects the adenylate cyclase pathway . By inhibiting the action of catecholamines, it prevents the activation of this pathway, leading to a decrease in the levels of cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA), affecting various downstream effects such as heart rate and contractility .
Pharmacokinetics
Like other beta-blockers, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in heart rate and force of contraction, and a reduction in blood pressure. These effects can be beneficial in conditions such as hypertension, angina, and certain types of cardiac arrhythmias .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its binding to the Beta-1 adrenergic receptor. Additionally, individual factors such as the patient’s age, liver function, and presence of other diseases can also influence the compound’s pharmacokinetics and overall effect .
Propiedades
IUPAC Name |
1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,16-17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGMBGZUOIIVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




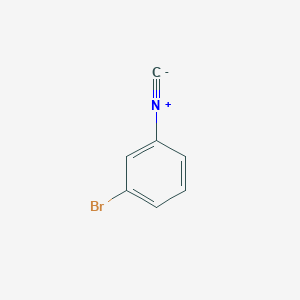
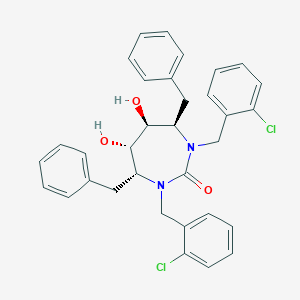
![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)
![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)
